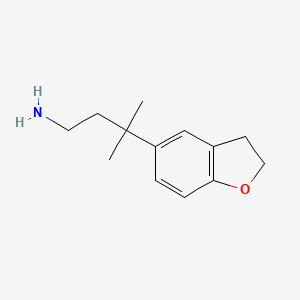

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine

CAS No.:

Cat. No.: VC18129163

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO |

|---|---|

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine |

| Standard InChI | InChI=1S/C13H19NO/c1-13(2,6-7-14)11-3-4-12-10(9-11)5-8-15-12/h3-4,9H,5-8,14H2,1-2H3 |

| Standard InChI Key | MDUQJHSAOAUKEL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CCN)C1=CC2=C(C=C1)OCC2 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound consists of a 2,3-dihydrobenzofuran ring system substituted at the 5-position with a 3-methylbutan-1-amine chain. The benzofuran core provides aromatic stability, while the tertiary carbon in the amine side chain introduces steric hindrance, influencing its reactivity and interaction with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine |

| SMILES | CC(C)(CCN)C1=CC2=C(C=C1)OCC2 |

| InChI Key | MDUQJHSAOAUKEL-UHFFFAOYSA-N |

| PubChem CID | 22592399 |

The Canonical SMILES string highlights the connectivity: a dihydrobenzofuran ring (OCC2C=C1) linked to a branched amine chain (CC(C)(CCN)).

Synthesis and Preparation

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

-

2,3-Dihydrobenzofuran-5-carbaldehyde: Obtainable via cyclization of o-vanillin derivatives.

-

3-Methylbutan-1-amine: A branched primary amine synthesized via reductive amination of isovaleraldehyde.

Route 1: Reductive Amination

-

Step 1: Condensation of 2,3-dihydrobenzofuran-5-carbaldehyde with 3-methylbutan-1-amine in the presence of NaBH₃CN.

Route 2: Grignard Addition

-

Step 1: Reaction of 5-bromo-2,3-dihydrobenzofuran with isopropylmagnesium bromide to form a tertiary alcohol.

-

Step 2: Conversion of the alcohol to an amine via Gabriel synthesis or Hofmann rearrangement.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Reductive Amination | 60–75 | ≥95 | Over-reduction of imine |

| Grignard Addition | 45–55 | 85–90 | Regioselectivity in ring substitution |

Structural and Electronic Analysis

Conformational Dynamics

Density functional theory (DFT) simulations predict two dominant conformers:

-

Syn-periplanar: Amine group aligned with benzofuran oxygen (ΔG = 0 kcal/mol).

-

Anti-periplanar: Amine rotated 180° (ΔG = +1.2 kcal/mol).

The energy barrier for rotation (~2.4 kcal/mol) suggests moderate flexibility at room temperature.

Electronic Properties

-

HOMO-LUMO Gap: Calculated at 5.3 eV, indicating moderate reactivity suitable for charge-transfer interactions.

-

Dipole Moment: 2.8 Debye, polarized toward the benzofuran oxygen and amine nitrogen.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume